4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Antibacterial Antifungal Medicinal Chemistry

Generic pioglitazone manufacturers face inconsistent intermediate quality that increases impurity burdens and ANDA rejection risk. This compound, produced via optimized condensation protocols (US 20090149508), delivers 95% yield in the key thiazolidinedione coupling step, directly reducing cost of goods. - Proven penultimate intermediate for pioglitazone hydrochloride API synthesis - Essential reference standard for RP-HPLC impurity profiling (LogP ~3.08, distinct retention time) - Enables forced degradation studies and stability-indicating method validation for regulatory submissions Sourced from ISO-certified production lines with full analytical characterization, ensuring batch-to-batch consistency.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 114393-97-4
Cat. No. B132753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
CAS114393-97-4
Synonyms4-[2-(5-Ethyl-3-pyridyl)ethoxy]benzaldehyde; 
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O
InChIInChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3
InChIKeyNTSWGSRJHHXHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS 114393-97-4) – Pioglitazone Aldehyde Impurity and Key Intermediates for Procurement


4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS 114393-97-4) is an aromatic aldehyde with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . Chemically, it is also known as 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde or Pioglitazone Aldehyde Impurity . It serves as a critical intermediate in the synthesis of pioglitazone, a thiazolidinedione-class PPARγ agonist used for managing type 2 diabetes, as well as a reference standard for analytical method development and quality control in pharmaceutical manufacturing .

Why Pioglitazone Aldehyde Impurity (CAS 114393-97-4) Cannot Be Substituted by Other Pioglitazone Impurities or Aldehyde Intermediates


Substituting 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde with other pioglitazone-related impurities (e.g., Pioglitazone Amino Impurity or Pioglitazone Hydroxy Aldehyde Impurity) or generic benzaldehyde derivatives is not scientifically valid. This compound possesses a unique substitution pattern—a 5-ethylpyridin-2-yl group linked via an ethoxy spacer to a benzaldehyde moiety—which dictates its specific reactivity, chromatographic behavior, and role as the penultimate intermediate in pioglitazone synthesis [1]. Even closely related analogs, such as 4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde, exhibit different physicochemical properties (e.g., LogP, hydrogen bonding capacity) and distinct impurity profiles in HPLC methods, directly impacting analytical accuracy and regulatory compliance . The following quantitative evidence underscores why this precise compound is irreplaceable for both synthetic and analytical applications.

Quantitative Differentiators: Evidence-Based Performance of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde vs. Analogs


Precursor-Derived Antimicrobial Activity: Chalcones Synthesized from This Aldehyde Outperform Standard Drugs

Chalcone derivatives synthesized using 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde as a key precursor exhibit superior antimicrobial activity compared to standard drugs. When tested against bacterial and fungal strains, certain derivatives (e.g., 4c, 4e, 4g, 4m) demonstrated zone of inhibition values that exceeded those of reference antibiotics such as Ampicillin and Griseofulvin [1].

Antibacterial Antifungal Medicinal Chemistry

Superior Yield in Pioglitazone Synthesis: Condensation Reaction Efficiency vs. Rosiglitazone Intermediate

The condensation of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde with thiazolidine-2,4-dione proceeds with exceptionally high efficiency, achieving a 95% yield under optimized conditions [1]. This contrasts sharply with the analogous step in rosiglitazone synthesis, where coupling of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde yields only 48-72% under various conditions [2].

Process Chemistry API Synthesis Scale-Up

Improved Synthetic Process: Reduced Reaction Time and Impurity Profile vs. Prior Art

A novel process for preparing 4-[2-(5-ethylpyridyl)ethoxy]benzaldehyde, disclosed in US Patent Application 20090149508, overcomes significant limitations of earlier methods. The prior art process described in EP 0257781 B1 required long reaction times and resulted in uncontrolled impurities [1]. The improved process reduces reaction time and minimizes impurity formation, offering a more robust and scalable route for industrial application.

Process Optimization Impurity Control Patent

Validated RP-HPLC Method for Process-Related Impurities: Enabling ANDA and QC Applications

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been specifically developed for the determination of process-related impurities in pioglitazone hydrochloride, which includes the quantification of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde as a key impurity [1]. This method is essential for Abbreviated New Drug Application (ANDA) submissions and routine quality control. While the aldehyde impurity itself is not directly compared in this context, the existence of a dedicated, validated method for its quantification underscores its critical role and regulatory significance.

Analytical Method Validation Quality Control ANDA

Unique Physicochemical Profile: LogP, Boiling Point, and Storage Conditions vs. Closest Analogs

The compound exhibits a calculated LogP of 3.078 and a boiling point of 431.8±40.0 °C at 760 mmHg, with a recommended storage temperature of 2-8°C [1]. These properties differentiate it from close analogs; for example, the hydroxy-substituted analog (4-[2-(5-ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde) has a higher molecular weight (271.31 vs. 255.31 g/mol) and different polarity due to the hydroxyl group .

Physicochemical Properties Stability Handling

Documented Role as a Lead Molecule for Diverse Heterocyclic Libraries

This aldehyde has been explicitly identified and utilized as a 'lead molecule' for the synthesis of multiple classes of biologically active heterocycles, including chalcones, pyrimidines, imidazolinones, and oxadiazoles [1][2][3]. The minimum inhibitory concentration (MIC) of oxadiazole derivatives synthesized from this precursor ranged from 8-26 µg/mL against bacteria and 8-24 µg/mL against fungi, demonstrating the scaffold's potential for generating potent antimicrobial agents [3].

Medicinal Chemistry Heterocyclic Synthesis SAR Studies

Primary Application Scenarios for Procuring 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (CAS 114393-97-4)


Scale-Up and Manufacturing of Pioglitazone API

Procurement of high-purity 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is essential for the large-scale synthesis of pioglitazone hydrochloride API. The documented 95% yield in the key condensation step with thiazolidine-2,4-dione [1] directly reduces the cost of goods and improves process mass efficiency compared to lower-yielding routes. Furthermore, sourcing material from a supplier utilizing an optimized process, such as that described in US Patent Application 20090149508, can mitigate the risk of uncontrolled impurities and long reaction times associated with older synthetic methods [2]. This ensures a more robust, cost-effective, and regulatory-compliant manufacturing process for generic drug producers.

Analytical Reference Standard for ANDA Submissions and QC Release

This compound is a critical reference standard for analytical method development and validation, particularly for the RP-HPLC methods required to quantify process-related impurities in pioglitazone hydrochloride drug substance and product [3]. Procuring a well-characterized batch of this aldehyde impurity enables accurate quantification during ANDA submissions and routine quality control (QC) testing, ensuring batch-to-batch consistency and regulatory compliance. Its unique physicochemical properties (LogP ~3.08, distinct retention time) allow for clear separation from the API and other impurities, which is essential for method specificity and accuracy.

Medicinal Chemistry Lead Optimization and Library Synthesis

As a documented 'lead molecule', this benzaldehyde serves as a privileged scaffold for synthesizing diverse heterocyclic libraries, including chalcones, pyrimidines, imidazolinones, oxadiazoles, and thiazolidinones [4][5][6]. Procurement for medicinal chemistry programs is justified by the demonstrated antimicrobial activity of its derivatives, with some compounds exhibiting zone of inhibition values superior to Ampicillin and Griseofulvin [4] and MIC values in the 8-26 µg/mL range [6]. Utilizing this aldehyde as a common starting material enables efficient structure-activity relationship (SAR) studies and the rapid exploration of chemical space around a validated core.

Stability Studies and Forced Degradation Analysis

Given its identification as a potential process-related impurity and degradation product, 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a necessary component in forced degradation (stress) studies of pioglitazone drug substance and formulated drug products. Procuring the pure compound allows analytical development laboratories to spike samples, establish relative response factors, and confirm the identity of peaks observed during long-term and accelerated stability testing, thereby ensuring the integrity of stability-indicating methods.

Technical Documentation Hub

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